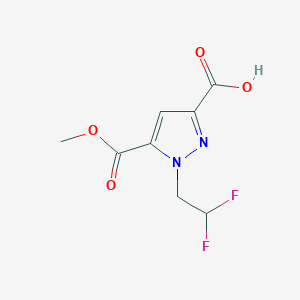![molecular formula C8H10F3NO2 B2936573 3-(2,2,2-Trifluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 1856040-75-9](/img/structure/B2936573.png)
3-(2,2,2-Trifluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2,2,2-Trifluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid” is a complex organic compound. It is part of the class of compounds known as bicyclo hexanes . These compounds are playing an increasingly important role in the development of bio-active compounds . They are preferred by medicinal chemists due to their sp3-rich and strained scaffolds which can improve the solubility, activity, and conformational restriction of candidates .
Synthesis Analysis
The synthesis of such compounds is still underexplored . An efficient and modular approach towards new 1,2-disubstituted bicyclo hexane modules has been disclosed . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations .Molecular Structure Analysis
The molecular structure of this compound is complex due to its bicyclic nature. The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape . The structure also incorporates a carboxyl functional group, CO2H .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include a [2 + 2] cycloaddition . This reaction is used to create new building blocks for further derivatization .Applications De Recherche Scientifique
Fluorinated Compounds in Medical Imaging
One significant application of fluorinated compounds is in medical imaging, particularly in the synthesis of radiotracers for Positron Emission Tomography (PET). For instance, the development of 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), labeled with fluorine-18 (Shoup et al., 1999), showcases the utility of fluorinated amino acids in detecting brain tumors. This compound, due to its fluorine label, provides enhanced imaging contrast for tumor localization, highlighting the broader role of fluorinated compounds in improving diagnostic accuracy in oncology.
Fluorinated Compounds in Environmental and Health Studies
The study of perfluoroalkyl substances (PFAS), a class of fluorinated organic compounds, in environmental and health research provides insights into the impact of these chemicals on human health and ecosystems. Research has demonstrated the widespread presence of PFAS in various environmental matrices and their potential health implications (Ericson et al., 2007). These studies highlight the importance of understanding the behavior, distribution, and effects of fluorinated compounds, including those structurally related to 3-(2,2,2-Trifluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid, in the environment and human body.
Innovations in Fluorinated Compounds for Safety and Efficacy
Research on the safety and efficacy of fluorinated compounds, such as the evaluation of hexafluorine for emergent decontamination of hydrofluoric acid splashes (Mathieu et al., 2001), underscores the role of fluorine chemistry in developing safety protocols and treatments in industrial settings. Such studies are crucial for designing compounds that can mitigate the risks associated with the use of highly reactive and toxic substances.
Orientations Futures
The future directions in the research of such compounds involve expanding the toolbox of available bicyclic structures . There is a need for additional work to fully exploit the rich chemical space surrounding the [2.1.1] platform . New synthetic routes, implementation of new methodologies, and new exit vectorization are the focus of numerous works .
Mécanisme D'action
Target of Action
The primary targets of the compound “3-(2,2,2-Trifluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid” are currently unknown. The compound is a derivative of bicyclo[3.1.0]hexanes , which are prevalent scaffolds in natural products and synthetic bioactive compounds . .
Mode of Action
Given its structural similarity to other bicyclo[3.1.0]hexanes , it may interact with its targets in a similar manner.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Bicyclo[3.1.0]hexanes are known to be involved in a variety of biological activities
Propriétés
IUPAC Name |
3-(2,2,2-trifluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO2/c9-8(10,11)3-12-1-4-5(2-12)6(4)7(13)14/h4-6H,1-3H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWIMAJEQLZSHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C(=O)O)CN1CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Chloromethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2936493.png)


![(E)-4-(Dimethylamino)-1-(2-oxa-8-azaspiro[4.5]decan-8-yl)but-2-en-1-one](/img/structure/B2936498.png)



![N-(4-ethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2936506.png)


![N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2936509.png)

